molecular formula C15H13N B7836205 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile

2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile

Cat. No.: B7836205
M. Wt: 207.27 g/mol
InChI Key: IFKXXOBYZJLYCO-UHFFFAOYSA-N
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Description

2’,4’-Dimethyl-1,1’-biphenyl-2-carbonitrile is an organic compound with the molecular formula C15H13N It belongs to the biphenyl family, characterized by two benzene rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-dimethyl-1,1’-biphenyl-2-carbonitrile typically involves the reaction of 2,4-dimethylbiphenyl with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of 2’,4’-dimethyl-1,1’-biphenyl-2-carbonitrile may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dimethyl-1,1’-biphenyl-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the biphenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Primary amines

    Substitution: Halogenated biphenyls, nitro biphenyls

Scientific Research Applications

2’,4’-Dimethyl-1,1’-biphenyl-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2’,4’-dimethyl-1,1’-biphenyl-2-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The biphenyl structure allows for π-π stacking interactions, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,4’-Dimethyl-1,1’-biphenyl: Lacks the nitrile group, making it less reactive in certain chemical reactions.

    2,2’-Dimethyl-1,1’-biphenyl: Different substitution pattern, leading to variations in physical and chemical properties.

    4,4’-Dimethyl-1,1’-biphenyl: Another isomer with distinct reactivity and applications.

Uniqueness

2’,4’-Dimethyl-1,1’-biphenyl-2-carbonitrile is unique due to the presence of both methyl and nitrile groups, which confer specific reactivity and potential applications not shared by its isomers. The nitrile group enhances its ability to participate in various chemical reactions and interactions, making it a valuable compound in research and industry.

Properties

IUPAC Name

2-(2,4-dimethylphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N/c1-11-7-8-14(12(2)9-11)15-6-4-3-5-13(15)10-16/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKXXOBYZJLYCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=CC=C2C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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